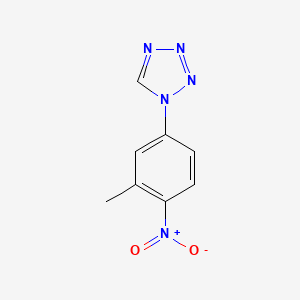

1-(3-Methyl-4-nitrophenyl)tetrazole

Description

Overview of Tetrazole Ring Systems in Organic Chemistry

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with the molecular formula CH₂N₄. wikipedia.org This high nitrogen content imparts unique electronic properties and a planar structure, making it a versatile building block in organic synthesis. nih.gov Three tautomeric isomers of the parent tetrazole exist: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole. The 1H and 2H isomers are aromatic, possessing 6 π-electrons, and are the most common forms, while the 5H-isomer is non-aromatic. wikipedia.org In the solid phase, the equilibrium favors the 1H-tautomer. wikipedia.org

Tetrazoles are known for their acidic nature, with a pKa similar to that of carboxylic acids, allowing them to be deprotonated at physiological pH. wikipedia.org This property, combined with their metabolic stability, makes them valuable as bioisosteres for carboxylic acid groups in medicinal chemistry. wikipedia.org

Significance of Substituted Phenyltetrazoles in Contemporary Chemical Research

Substituted phenyltetrazoles represent a significant class of compounds with wide-ranging applications. The introduction of a phenyl group and other substituents onto the tetrazole ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. These compounds are integral in the development of pharmaceuticals, with well-known examples including angiotensin II receptor blockers like losartan (B1675146) and candesartan, which are used to treat hypertension. wikipedia.org

Beyond their medicinal applications, substituted phenyltetrazoles are also explored in materials science. Some derivatives are investigated for their potential as energetic materials, as their high nitrogen content can lead to the release of large amounts of nitrogen gas upon decomposition. wikipedia.org The specific substituents on the phenyl ring can influence the compound's stability and energetic performance.

Rationale for Dedicated Academic Investigation into 1-(3-Methyl-4-nitrophenyl)tetrazole

The isomeric compound, 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, has been synthesized and its crystal structure determined, revealing a dihedral angle of 38.27 (11)° between the benzene (B151609) and tetrazole rings. researchgate.netresearchgate.net This existing data on a closely related isomer provides a valuable point of comparison for understanding the structural nuances of this compound.

Scope and Organization of Research Focused on this compound

Research on this compound would logically focus on its synthesis, characterization, and the exploration of its potential applications. A common and plausible synthetic route would involve the reaction of 3-methyl-4-nitroaniline (B15440) with triethyl orthoformate and sodium azide (B81097). nih.govarkat-usa.org

A thorough characterization of the synthesized compound is essential and would include:

Physical Properties: Determination of melting point and solubility.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the nitro group and the tetrazole ring vibrations.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Crystallographic Analysis: X-ray crystallography to determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The potential applications of this compound could then be investigated based on its structural and electronic properties, drawing comparisons to other known substituted phenyltetrazoles.

Data Tables

Table 1: Physicochemical Properties of Related Phenyltetrazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-Nitrophenyl)-1H-tetrazole | C₇H₅N₅O₂ | 191.15 | 14213-11-7 nih.gov |

| 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂ | 205.19 | Not Available |

| 5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂S | 237.24 | 94201-87-3 cas.org |

Table 2: Crystallographic Data for 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole

| Parameter | Value |

| Crystal System | Monoclinic researchgate.netresearchgate.net |

| Space Group | P2₁/c researchgate.netresearchgate.net |

| a (Å) | 4.9642 (10) researchgate.netresearchgate.net |

| b (Å) | 16.982 (3) researchgate.netresearchgate.net |

| c (Å) | 10.804 (2) researchgate.netresearchgate.net |

| β (°) | 100.71 (3) researchgate.netresearchgate.net |

| V (ų) | 894.9 (3) researchgate.netresearchgate.net |

| Z | 4 researchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H7N5O2 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-(3-methyl-4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C8H7N5O2/c1-6-4-7(12-5-9-10-11-12)2-3-8(6)13(14)15/h2-5H,1H3 |

InChI Key |

YMZOWODKFWAXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=NN=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound 1 3 Methyl 4 Nitrophenyl Tetrazole

Historical and Contemporary Approaches to N-Aryl Tetrazole Synthesis

The synthesis of N-aryl tetrazoles has evolved from classical methods requiring harsh conditions to more sophisticated and milder protocols. Historically, the formation of the tetrazole ring often involved the use of hydrazoic acid, a highly toxic and explosive reagent. Contemporary methods, however, have largely shifted towards the use of safer azide (B81097) sources like sodium azide in combination with various activating agents and catalysts.

Direct Cycloaddition Routes to 1-(3-Methyl-4-nitrophenyl)tetrazole

The most common direct route to 1-substituted tetrazoles involves the reaction of a primary amine with an orthoformate and an azide source. For the synthesis of this compound, this would involve the one-pot reaction of 3-methyl-4-nitroaniline (B15440) with triethyl orthoformate and sodium azide. nih.gov This method is advantageous as it avoids the isolation of potentially unstable intermediates.

A general procedure for this type of reaction involves heating a mixture of the aniline (B41778), triethyl orthoformate, and sodium azide, often in a solvent like glacial acetic acid or under solvent-free conditions. nih.gov The reaction proceeds through the in-situ formation of an imidate intermediate from the aniline and triethyl orthoformate, which then undergoes a [3+2] cycloaddition with the azide ion to form the tetrazole ring. The presence of the nitro group on the aniline can influence the reaction rate and yield.

While a specific experimental procedure for this compound via this direct route is not extensively detailed in readily available literature, the general method for 1-substituted-1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide is well-established. nih.gov

Multi-Step Synthesis Pathways Involving Precursors of this compound

An alternative approach to the synthesis of this compound involves a multi-step pathway. One such pathway starts from a precursor molecule that is later modified to introduce the required substituents. For instance, a synthetic route for the isomeric compound, 1-(4-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole, has been reported, which provides a template for a potential synthesis of the target molecule. This process begins with the formation of 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole from 4-methylaniline, triethylorthoformate, and sodium azide. Subsequently, this intermediate is nitrated using a mixture of sulfuric acid and nitric acid to yield the final product.

Adapting this for this compound would likely involve starting with 3-methylaniline to form 1-(3-methylphenyl)-1H-tetrazole, followed by a regioselective nitration step. However, controlling the regioselectivity of the nitration to obtain the desired 4-nitro isomer would be a critical challenge in this pathway.

Mechanistic Investigations into the Formation of the this compound Core Structure

The formation of the 1-aryl-1H-tetrazole ring from an aniline, triethyl orthoformate, and sodium azide is believed to proceed through a well-defined mechanism. The initial step involves the reaction between the aniline (3-methyl-4-nitroaniline) and triethyl orthoformate to form an ethyl formimidate intermediate. This reaction is often catalyzed by an acid.

Optimization of Reaction Conditions for Scalable Synthesis of this compound

The optimization of reaction conditions is crucial for the efficient and scalable synthesis of this compound. Key parameters that can be varied include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for this exact compound is scarce, general trends from the synthesis of other 1-aryl-1H-tetrazoles can be extrapolated.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| None | Acetic Acid | 100 | 6 | Moderate |

| Yb(OTf)₃ | Acetic Acid | 100 | 4 | Good |

| Cu/C | Solvent-free | 120 | 2 | High |

| Ag/Sodium Borosilicate | Solvent-free | 120 | 3 | High |

| Fe₃O₄@silica sulfonic acid | DMF | 110 | 5 | Good |

This table is illustrative and based on general findings for the synthesis of related compounds. Actual yields would require experimental verification.

Catalysts such as Ytterbium triflate (Yb(OTf)₃) have been shown to be effective in promoting the synthesis of 1-substituted tetrazoles from amines. nih.gov Heterogeneous catalysts like copper on carbon (Cu/C) and silver nanoparticles supported on sodium borosilicate offer advantages in terms of ease of separation and potential for recycling. The choice of solvent can also significantly impact the reaction, with polar aprotic solvents like DMF or solvent-free conditions often providing good results. mdpi.com Temperature and reaction time are interdependent, with higher temperatures generally leading to shorter reaction times.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of tetrazoles is a growing area of interest, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered.

One key aspect is the use of safer and more environmentally benign reagents and solvents. Replacing traditional organic solvents with water or employing solvent-free reaction conditions are highly desirable. eurekaselect.com The use of heterogeneous catalysts, particularly those based on nanoparticles, aligns with green chemistry principles as they can often be recovered and reused, minimizing waste. nih.govacs.org For example, the use of a biosynthesized Ag/sodium borosilicate nanocomposite has been reported for the synthesis of 1-substituted tetrazoles, offering a greener alternative to traditional catalysts. acs.org

Furthermore, energy efficiency can be improved by utilizing microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. thieme-connect.com One-pot syntheses, which combine multiple reaction steps into a single operation, also contribute to a greener process by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation.

Comprehensive Structural Elucidation and Molecular Architecture of 1 3 Methyl 4 Nitrophenyl Tetrazole

Spectroscopic Characterization Techniques for Confirming the Molecular Structure

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. By analyzing the absorption, emission, or scattering of energy, detailed information about the electronic and vibrational states of the molecule can be obtained, leading to the confirmation of its structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity in 1-(3-Methyl-4-nitrophenyl)tetrazole

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the tetrazole proton. The protons on the phenyl ring would appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants between them. The methyl group protons would likely appear as a singlet, and the proton on the tetrazole ring would also be a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group, as well as the aromatic and tetrazole rings.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm:

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Tetrazole-CH | ~9.0 - 10.0 | ~140 - 150 |

| Phenyl-H (ortho to NO₂) | ~8.0 - 8.2 | ~120 - 125 |

| Phenyl-H (ortho to methyl) | ~7.4 - 7.6 | ~135 - 140 |

| Phenyl-H (meta to both) | ~7.6 - 7.8 | ~130 - 135 |

| Methyl-H | ~2.4 - 2.6 | ~15 - 20 |

| Phenyl-C (ipso-tetrazole) | - | ~135 - 140 |

| Phenyl-C (ipso-methyl) | - | ~138 - 142 |

| Phenyl-C (ipso-nitro) | - | ~145 - 150 |

| Other Phenyl-C | - | ~125 - 135 |

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group has a characteristic absorption frequency range. For this compound, FTIR analysis would confirm the presence of the nitro group, the aromatic ring, the methyl group, and the tetrazole ring.

Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | ~1345 - 1385 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| Methyl C-H | Stretching | ~2850 - 2960 |

| Tetrazole Ring | N=N and C=N Stretching | ~1400 - 1600 |

| Tetrazole Ring | Ring Breathing | ~1000 - 1300 |

The presence of sharp, strong absorption bands in these regions would provide clear evidence for the key functional moieties within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₇N₅O₂, giving it a molecular weight of approximately 205.19 g/mol .

In a mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This ion and its fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Expected Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways:

Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which is a stable neutral molecule.

Cleavage of the Phenyl-Tetrazole Bond: The bond connecting the phenyl ring to the tetrazole ring can cleave, leading to fragments corresponding to the nitrophenyl cation and the tetrazole radical, or vice versa.

Loss of the Nitro Group: The nitro group (NO₂) can be lost as a neutral fragment.

Loss of the Methyl Group: The methyl group (CH₃) can also be lost.

Predicted Key Fragments in the Mass Spectrum:

| m/z Value | Possible Fragment Identity |

| 205 | [M]⁺ (Molecular Ion) |

| 177 | [M - N₂]⁺ |

| 159 | [M - NO₂]⁺ |

| 135 | [C₇H₆N]⁺ (Nitrophenyl fragment) |

| 70 | [CHN₄]⁺ (Tetrazole fragment) |

Single-Crystal X-ray Diffraction Analysis for Three-Dimensional Molecular Geometry and Conformational Features

Although a crystal structure for the specific isomer this compound was not found in the searched literature, studies on the related isomer, 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, provide valuable insights into the likely structural features. rsc.orgnih.gov In this related compound, the benzene (B151609) ring and the tetrazole ring are not coplanar, exhibiting a significant dihedral angle between them. rsc.orgnih.gov This twisting is a common feature in such linked aromatic-heterocyclic systems due to steric hindrance between the rings.

Expected Crystallographic Data (based on related structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl-Tetrazole) | 30 - 50° |

The crystal packing is likely to be stabilized by intermolecular interactions such as π-π stacking between the aromatic and/or tetrazole rings and potential weak hydrogen bonds.

Advanced Vibrational Spectroscopy (e.g., Raman) for Structural Insight

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, a Raman spectrum would provide further confirmation of the structural features identified by FTIR. The symmetric stretching of the nitro group and the breathing modes of the aromatic and tetrazole rings are typically strong in the Raman spectrum.

Expected Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretching | ~1340 - 1360 |

| Aromatic Ring | Ring Breathing | ~990 - 1010 |

| Tetrazole Ring | Ring Breathing | ~1000 - 1200 |

| C-N Stretch | Phenyl-Tetrazole Link | ~1250 - 1350 |

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural elucidation.

Computational and Theoretical Chemistry Studies on 1 3 Methyl 4 Nitrophenyl Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to determine molecular geometries, energies, and other properties based on the electron density.

The initial step in the computational analysis of a molecule is geometry optimization, a process that seeks the lowest energy arrangement of its atoms in three-dimensional space. For 1-(3-Methyl-4-nitrophenyl)tetrazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

A key structural feature of N-aryl tetrazoles is the dihedral angle between the plane of the phenyl ring and the tetrazole ring. Due to steric hindrance between the rings, a completely planar structure is generally not the most stable conformation. Experimental X-ray diffraction studies on a closely related isomer, 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, revealed a significant twist, with the dihedral angle between the benzene (B151609) and tetrazole rings being 38.27(11)°. iucr.orgresearchgate.net A similar non-planar, twisted conformation would be expected for this compound.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or larger, can precisely predict these structural parameters. researchgate.netnih.gov The table below presents representative optimized geometric parameters anticipated for the molecule, based on typical values from DFT calculations on related structures. researchgate.netresearchgate.netpsu.edu

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures. Specific values for the title compound require dedicated computational analysis.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-C (in Phenyl Ring) | ~1.39 - 1.41 Å |

| C-N (Phenyl-Tetrazole Link) | ~1.45 Å | |

| N-N (in Tetrazole Ring) | ~1.35 Å | |

| N=N (in Tetrazole Ring) | ~1.28 Å | |

| Bond Angle (°) | C-C-C (in Phenyl Ring) | ~120° |

| C-N-N (in Tetrazole Ring) | ~108 - 110° | |

| N-N-N (in Tetrazole Ring) | ~107 - 109° | |

| Dihedral Angle (°) | Phenyl Ring Plane vs. Tetrazole Ring Plane | ~35 - 50° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low chemical reactivity. chemicalpapers.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich 3-methylphenyl portion of the molecule. Conversely, the powerful electron-withdrawing nitro group (-NO2) and the electron-deficient nature of the tetrazole ring will cause the LUMO to be concentrated over these moieties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. researchgate.netacs.org These include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system. It is calculated as µ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = µ² / (2η).

The table below provides hypothetical, yet realistic, values for these descriptors based on data from similar nitrophenyl-substituted heterocyclic compounds. researchgate.netscispace.comresearchgate.net

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound Note: These are representative values based on DFT calculations of analogous structures.

| Descriptor | Symbol | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 eV |

| LUMO Energy | ELUMO | -2.5 to -3.5 eV |

| HOMO-LUMO Gap | ΔE | ~4.0 eV |

| Chemical Potential | µ | -4.5 to -5.5 eV |

| Chemical Hardness | η | ~2.0 eV |

| Electrophilicity Index | ω | ~2.5 to 3.8 eV |

Ab Initio and Semi-Empirical Methods for Electronic Properties of this compound

Beyond DFT, other computational methods are available to study molecular properties. Ab initio (from first principles) methods solve the Schrödinger equation without using experimental data for parameterization. They form a hierarchy of increasing accuracy and computational cost, from Hartree-Fock (HF) to more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC). These high-level techniques can provide very accurate results for small molecules and serve as benchmarks for other methods.

Semi-empirical methods, on the other hand, simplify the calculations by using parameters derived from experimental data. This makes them computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is limited to molecules similar to those used for their parameterization, and they may provide less reliable results for novel structures.

For this compound, ab initio calculations could provide highly accurate electronic properties, while semi-empirical methods could offer a rapid, albeit less precise, estimation. DFT, however, generally remains the most practical choice for a comprehensive study of its geometry, electronic structure, and reactivity.

Theoretical Predictions of Reaction Pathways and Transition States Involving this compound

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points, known as transition states. uc.ptnih.gov

For this compound, several reaction pathways could be investigated theoretically:

Thermal or Photochemical Decomposition: Tetrazole rings are known to undergo reactions involving the extrusion of molecular nitrogen (N₂). uc.pt Computational studies can model this process, identifying the transition state for the ring-opening and N₂ release, and characterizing the resulting reactive intermediates, such as nitrenes.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group. Theoretical calculations can model this multi-step transformation, predicting the structures of intermediates and the energy barriers between them.

Electrophilic or Nucleophilic Attack: The calculated molecular electrostatic potential and Fukui functions can predict the most likely sites for electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack, providing insights into the molecule's reactivity with other reagents. researchgate.net

The energy of the transition state relative to the reactants determines the activation energy (energy barrier) of a reaction, which is the primary factor controlling the reaction rate. uc.pt While specific reaction pathways for this compound have not been reported in the literature, the established methodologies of computational chemistry are fully capable of providing these detailed mechanistic insights. pitt.edu

In Silico Studies of Substituent Effects on Tetrazole Ring Stability and Aromaticity

The stability and properties of the tetrazole ring are significantly influenced by its substituents. Aromaticity, a key factor in the stability of cyclic molecules, can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). cdnsciencepub.comijsr.netresearchgate.net

In this compound, the tetrazole ring is influenced by the attached phenyl group, which is itself decorated with two substituents having opposing electronic effects:

Methyl Group (-CH₃): Located at the meta-position, the methyl group is a weak electron-donating group.

Nitro Group (-NO₂): Located at the para-position, the nitro group is a very strong electron-withdrawing group.

Theoretical studies on substituted tetrazoles have shown that electron-withdrawing groups (like -NO₂ or -COOH) can significantly increase the aromaticity of the tetrazole ring by delocalizing its π-electrons. cdnsciencepub.comresearchgate.net Conversely, electron-donating groups (like -NH₂ or -CH₃) may have a weakening effect on the aromaticity. cdnsciencepub.comresearchgate.net

In the case of this compound, the powerful electron-withdrawing effect of the para-nitro group is expected to dominate over the weaker donating effect of the meta-methyl group. This would lead to a net withdrawal of electron density from the tetrazole ring through the phenyl system. Consequently, it is predicted that the substituents on the phenyl ring would collectively act to enhance the aromatic character and stability of the tetrazole moiety in this specific compound. cdnsciencepub.comresearchgate.net

Reactivity Profile and Chemical Transformations of 1 3 Methyl 4 Nitrophenyl Tetrazole

Reactions Involving the Tetrazole Heterocycle in 1-(3-Methyl-4-nitrophenyl)tetrazole

The tetrazole ring is known for its relative stability, yet it can undergo a range of chemical transformations. nih.gov The presence of the 3-methyl-4-nitrophenyl group at the N1 position significantly influences the electronic properties and, consequently, the reactivity of the tetrazole ring in this compound.

Electrophilic and Nucleophilic Substitutions on the Tetrazole Ring

The tetrazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the four nitrogen atoms. However, reactions at the nitrogen atoms are possible. For 1-substituted tetrazoles, further substitution would lead to the formation of quaternary tetrazolium salts.

Nucleophilic substitution reactions on the tetrazole ring are more common, particularly at the C5 position. While this compound itself does not have a leaving group at the C5 position, derivatives containing a suitable leaving group at this position would be expected to undergo nucleophilic substitution. For instance, a halogenated derivative could react with various nucleophiles.

The reactivity of the tetrazole ring in 1-aryltetrazoles is influenced by the substituents on the aryl ring. The electron-withdrawing nitro group on the phenyl ring of this compound would further deactivate the tetrazole ring towards electrophilic attack but could potentially activate it towards certain nucleophilic attacks, although specific examples for this compound are not extensively documented.

Ring-Opening and Rearrangement Reactions of the Tetrazole Moiety

Tetrazole rings can undergo thermal or photochemical ring-opening reactions, often with the extrusion of a molecule of nitrogen (N₂). wikipedia.org This process can lead to the formation of highly reactive intermediates such as nitrilimines, which can then undergo various cycloaddition reactions. wikipedia.org For 1-substituted tetrazoles, these reactions can be a pathway to other heterocyclic systems.

Rearrangement reactions of tetrazoles, such as the Dimroth rearrangement, are also known. thermofisher.com This type of rearrangement typically involves the interchange of a substituent between a ring nitrogen and an exocyclic nitrogen atom. While specific studies on the ring-opening and rearrangement reactions of this compound are not prevalent, the general principles of tetrazole chemistry suggest that under appropriate conditions, it could undergo such transformations. The nature of the substituent at the N1 position, in this case, the 3-methyl-4-nitrophenyl group, would influence the conditions required for and the products of these reactions.

Functional Group Interconversions of the Nitrophenyl Substituent

The nitrophenyl part of this compound provides versatile handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to an amino group is a fundamental and well-established transformation in organic synthesis. acs.org This conversion is particularly valuable as it transforms an electron-withdrawing group into an electron-donating group, significantly altering the electronic properties of the molecule. The resulting amine, 1-(3-Methyl-4-aminophenyl)tetrazole, can serve as a key intermediate for further derivatization, such as through diazotization followed by coupling reactions or acylation.

A variety of reducing agents can be employed for the selective reduction of the nitro group in the presence of the tetrazole ring. niscpr.res.in Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acidic media are also widely used for this purpose. commonorganicchemistry.com

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Temperature | Remarks |

| H₂/Pd-C | Ethanol/Methanol | Room Temperature | Common and efficient method for clean reduction. commonorganicchemistry.com |

| SnCl₂·2H₂O | Concentrated HCl | 0 °C to Room Temperature | A classic method for nitro group reduction. |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol | Reflux | A cost-effective and widely used industrial method. |

| Zn/NH₄Cl | Water/Methanol | Room Temperature | A milder alternative to Fe/HCl. acs.org |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Dioxane | Room Temperature | Useful for selective reductions. |

This table presents general conditions for the reduction of aromatic nitro compounds and it is anticipated that similar conditions would be applicable to this compound.

The choice of reducing agent can be critical to avoid the reduction of the tetrazole ring, although the tetrazole moiety is generally stable under many reducing conditions. niscpr.res.in

Modifications and Derivatizations of the Methyl Group

The methyl group on the phenyl ring of this compound is also amenable to chemical modification.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). The choice of oxidizing agent and reaction conditions determines the oxidation state of the product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid. Milder oxidizing agents would be required to stop the oxidation at the aldehyde or alcohol stage.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or UV light. wikipedia.org This would lead to the formation of 1-(3-(halomethyl)-4-nitrophenyl)tetrazole, which is a versatile intermediate for introducing various nucleophiles at the benzylic position.

Table 2: Potential Modifications of the Methyl Group

| Reaction Type | Reagent(s) | Potential Product |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, then H₃O⁺ | 1-(3-Carboxy-4-nitrophenyl)tetrazole |

| Oxidation to Aldehyde | CrO₃/H₂SO₄ in acetone (B3395972) (Jones reagent) | 1-(3-Formyl-4-nitrophenyl)tetrazole |

| Radical Bromination | N-Bromosuccinimide (NBS), CCl₄, initiator | 1-(3-(Bromomethyl)-4-nitrophenyl)tetrazole |

This table illustrates potential transformations of the methyl group based on standard organic reactions. Specific experimental validation for this compound is required.

Synthesis and Characterization of Novel Derivatives and Structural Analogs of this compound

The synthesis of novel derivatives and structural analogs of this compound can be achieved through various synthetic strategies. The primary method for the synthesis of 1-substituted tetrazoles involves the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile. nih.gov However, for 1-substituted tetrazoles, a common route is the reaction of an amine with an orthoformate and sodium azide. organic-chemistry.org

Starting from the key intermediate, 1-(3-Methyl-4-aminophenyl)tetrazole, a wide array of derivatives can be synthesized. For example, acylation of the amino group with various acid chlorides or anhydrides would yield a library of amide derivatives. Diazotization of the amino group followed by Sandmeyer or related reactions would allow for the introduction of a variety of substituents such as halogens, cyano, or hydroxyl groups at the 4-position of the phenyl ring.

Furthermore, modifications of the methyl group, as discussed in section 5.2.2, would lead to another class of derivatives. The resulting halo-, formyl-, or carboxy-derivatives could be further elaborated to create more complex structural analogs.

The characterization of these novel derivatives would typically involve a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Investigation of Regioselectivity and Stereoselectivity in Reactions Mediated by this compound

As of the current body of scientific literature, there is a notable absence of specific research detailing the use of this compound as a mediator for inducing regioselectivity or stereoselectivity in chemical transformations. The existing research primarily focuses on the synthesis and characterization of this compound and its isomers, rather than its application in controlling the outcomes of other reactions. However, the principles of regioselective and stereoselective control are fundamental in organic synthesis. Understanding these concepts provides a framework for postulating how a molecule such as this compound could theoretically be functionalized or employed to influence reaction pathways.

Theoretical Potential for Regio- and Stereocontrol

The structure of this compound, featuring a substituted phenyl ring attached to a tetrazole moiety, presents possibilities for its development into a directing group or a ligand for a catalyst, which could, in turn, control the regiochemistry or stereochemistry of a reaction.

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.comorganic-chemistry.org This is often governed by electronic and steric factors. For this compound to act as a regiocontrol element, it would likely need to be part of a larger reactant molecule, where its steric bulk or electronic nature directs the approach of a reagent to a specific position on the substrate. For instance, the nitro and methyl groups on the phenyl ring, along with the tetrazole ring itself, create a distinct steric and electronic environment that could influence the outcome of reactions on a substrate to which it is attached.

Stereoselectivity is the property of a reaction that results in the preferential formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org This includes enantioselectivity (favoring one enantiomer) and diastereoselectivity (favoring one diastereomer). For this compound to induce stereoselectivity, it would need to be chiral or be part of a chiral catalyst system. The parent molecule itself is not chiral. However, it could be modified to incorporate a chiral center, transforming it into a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary can be removed, having imparted its chiral information to the product.

Hypothetical Scenarios for Investigation

While no data exists, the following tables conceptualize the kind of research findings that would be necessary to establish this compound or its derivatives as mediators of selectivity.

Table 1: Hypothetical Investigation of Regioselectivity in a Directed C-H Activation

This hypothetical table illustrates how one might report the regioselective outcome of a reaction where a derivative of this compound acts as a directing group.

| Entry | Substrate | Catalyst | Product Ratio (ortho:meta:para) | Yield (%) |

| 1 | Substrate-DG | Pd(OAc)₂ | 95:5:0 | 85 |

| 2 | Substrate-DG | RhCl₃ | 10:90:0 | 78 |

| 3 | Substrate-DG | RuCl₂(PPh₃)₃ | 50:50:0 | 65 |

| DG = Directing Group derived from this compound |

Table 2: Hypothetical Investigation of Stereoselectivity in an Aldol (B89426) Reaction

This table conceptualizes the results from using a chiral derivative of this compound as a chiral auxiliary in an aldol reaction.

| Entry | Aldehyde | Ketone Enolate | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | Acetone | (R)-Aux | 90:10 | 95 (syn) |

| 2 | Isobutyraldehyde | Acetone | (R)-Aux | >99:1 | 98 (syn) |

| 3 | Benzaldehyde | Acetone | (S)-Aux | 11:89 | 96 (anti) |

| (R)-Aux and (S)-Aux represent enantiomeric chiral auxiliaries derived from this compound. |

Advanced Research Applications and Future Directions in Chemical Sciences for 1 3 Methyl 4 Nitrophenyl Tetrazole

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of 1-(3-Methyl-4-nitrophenyl)tetrazole makes it a valuable and versatile intermediate in organic synthesis. The synthesis of 1-substituted tetrazoles is commonly achieved through reactions of primary amines with triethyl orthoformate and sodium azide (B81097), sometimes facilitated by catalysts like ytterbium triflate. organic-chemistry.orgacs.org This suggests that this compound can be readily prepared from 3-methyl-4-nitroaniline (B15440), a commercially available starting material.

Once synthesized, the molecule offers several reaction sites for further functionalization:

The Nitro Group: The aromatic nitro group is a powerful functional handle. It can be easily reduced to an amino group (-NH₂) using various standard reagents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline (B41778) derivative, 1-(4-amino-3-methylphenyl)tetrazole, opens up a vast array of subsequent reactions. The amino group can be diazotized to form a diazonium salt, a gateway to introducing a wide range of substituents (halogens, hydroxyl, cyano groups) onto the phenyl ring. Furthermore, the amine can undergo acylation, alkylation, or be used in the construction of larger heterocyclic systems.

The Tetrazole Ring: The tetrazole ring is generally a stable aromatic system. thieme-connect.com However, the C-H bond at the 5-position of the ring can be deprotonated and functionalized, allowing for the introduction of various substituents directly onto the heterocycle. organic-chemistry.org

The Phenyl Ring: The phenyl ring itself can undergo electrophilic aromatic substitution, although the positions of substitution would be directed by the existing methyl and nitro-tetrazolyl groups.

The tetrazole moiety is also recognized as a bioisostere of the carboxylic acid group, meaning it can mimic a carboxylate at physiological pH due to its similar pKa. wikipedia.org This makes tetrazole-containing intermediates like this one particularly interesting for the synthesis of new pharmaceutical compounds. acs.org

Exploration as a Precursor in Advanced Materials Chemistry

The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of advanced materials.

Tetrazole derivatives are widely employed as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.netiucr.org The nitrogen-rich tetrazole ring can coordinate to metal ions in various modes. For 1-substituted tetrazoles, coordination typically occurs through the N4 atom of the ring. acs.org

In its native form, this compound can act as a monodentate ligand, coordinating to a metal center via its N4 atom. The electron-withdrawing nature of the nitrophenyl group would significantly influence the electronic properties of the resulting metal complex.

A more versatile application arises after the reduction of the nitro group to an amine. The resulting molecule, 1-(4-amino-3-methylphenyl)tetrazole, possesses two potential coordination sites: the tetrazole N4 atom and the amino nitrogen. This allows it to function as a bidentate or a bridging ligand, capable of linking multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The specific geometry and properties of these polymers could be tuned by the choice of metal ion and the steric hindrance provided by the methyl group.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct organized architectures. Crystal structure analyses of related nitrophenyltetrazole isomers, such as 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, reveal extensive intermolecular interactions, including N-H···N hydrogen bonds and π–π stacking between tetrazole rings, which lead to the formation of one-dimensional chains. iucr.org

Although this compound lacks the N-H bond on the tetrazole ring for self-complementary hydrogen bonding, it possesses features conducive to forming supramolecular assemblies:

π–π Stacking: Both the phenyl ring and the tetrazole ring are aromatic and can participate in π–π stacking interactions, promoting the ordered arrangement of molecules in the solid state.

Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor. acs.org In the presence of suitable hydrogen bond donors, it can direct the formation of specific supramolecular structures.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the highly polar nitro group, which can lead to strong dipole-dipole interactions that influence crystal packing.

By modifying the substituents on the phenyl ring, it is possible to systematically alter these non-covalent interactions to engineer materials with desired structural and physical properties.

Catalytic Applications or Ligand Design in Transition Metal Chemistry

Tetrazole-containing ligands have found application in the design of catalysts for various organic transformations. scirp.orgscirp.orgresearchgate.net The ligand plays a crucial role in tuning the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

This compound and its derivatives can be used to design novel ligands for transition metal catalysis. The strong electron-withdrawing effect of the 4-nitro group would make the tetrazole a relatively poor σ-donor, which could be beneficial in specific catalytic cycles where electron-deficient metal centers are required.

Furthermore, derivatives of this scaffold could be designed to be "smart" ligands. For instance, the reduction of the nitro group to an amine creates a significant change in the electronic properties of the ligand, from strongly electron-withdrawing to electron-donating. This transformation could potentially be used to switch the catalytic activity of a metal complex in situ. Research on related 1-phenyl-1H-tetrazole derivatives has demonstrated their involvement in catalytic dimerization reactions, highlighting the potential of this class of compounds in catalysis. researchgate.netscirp.orgscirp.org

Future Prospects in the Design of Novel Chemical Entities based on the this compound Scaffold

The this compound scaffold holds considerable promise for future research and development in several key areas of chemical science.

Energetic Materials: The combination of a nitrogen-rich tetrazole ring (high heat of formation) and an oxidizing nitro group within a single molecule is a hallmark of high-performance energetic materials. wikipedia.org Future research could focus on the synthesis and characterization of this compound and its poly-nitro derivatives as potential explosives or propellants with desirable properties such as high density, good thermal stability, and specific detonation performance. rsc.orgrsc.org

Advanced Materials: As discussed, the amino derivative, 1-(4-amino-3-methylphenyl)tetrazole, is a prime candidate for building novel MOFs and coordination polymers. Future work could target the synthesis of such materials with tailored porosity for gas storage and separation, or with interesting magnetic or optical properties.

Medicinal Chemistry: The tetrazole ring is a well-established pharmacophore in drug design. acs.org The unique substitution pattern of this compound provides a novel scaffold for the development of new chemical entities. Future studies could involve synthesizing a library of derivatives and screening them for biological activity against various therapeutic targets.

Catalysis: The design of new ligands based on this scaffold could lead to the development of novel catalysts with unique reactivity and selectivity for important organic transformations.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced photostability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.